2-Cyano-3-methyl-2-butenoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds

Field: Organic Chemistry

Application: 2-Cyano-3-methyl-2-butenoic Acid is used as a precursor in reactions leading to the construction of heterocycles . It’s particularly useful in the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .

Method of Application: The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile. Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .

Results: Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Dye-Sensitized Solar Cells (DSSCs)

Field: Material Science and Renewable Energy

Application: 2-Cyano-3-methyl-2-butenoic Acid is used as a dye in DSSCs . The dye is used as a sensitizer, which is a key component in DSSCs.

Method of Application: The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode .

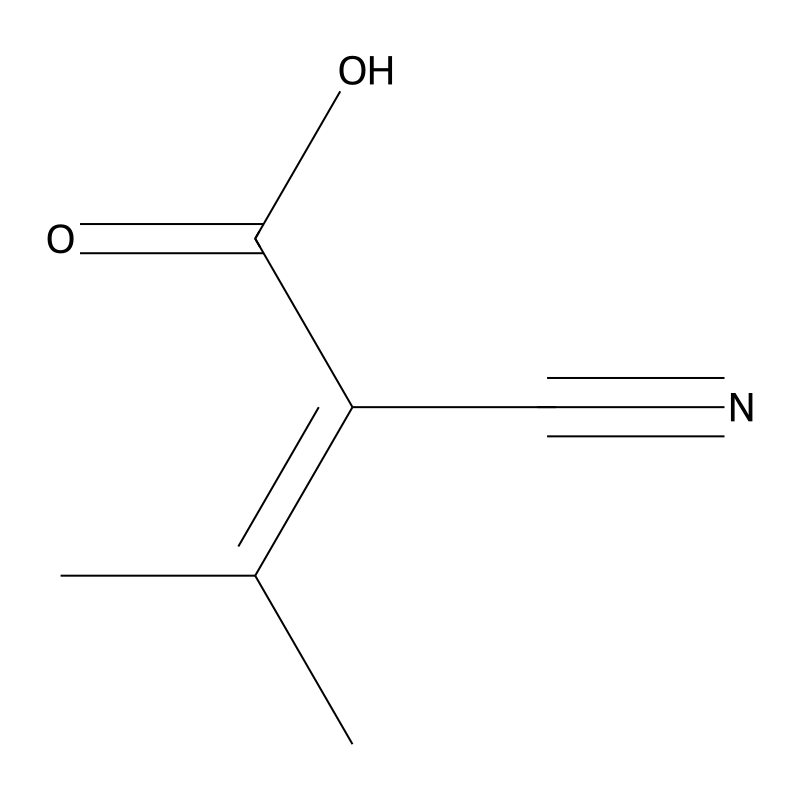

2-Cyano-3-methyl-2-butenoic acid, with the chemical formula C6H7NO2 and a molecular weight of 125.128 g/mol, is a compound characterized by its unique structure featuring a cyano group and a double bond. It is commonly represented by the IUPAC name 2-cyano-3-methylbut-2-enoic acid and has the CAS Number 759-21-7. The compound exists in various forms, including as a solid or in solution, and is notable for its potential applications in organic synthesis and medicinal chemistry .

- Cycloaddition Reactions: This compound can undergo Lewis acid-catalyzed cycloadditions, which are crucial for synthesizing complex organic molecules. For instance, reactions with methyl 2-oxo-3-butenoates can yield valuable intermediates like 6-methoxycarbonyl-3,4-dihydro-2H-pyrans.

- Nucleophilic Additions: The cyano group can act as a nucleophile in various organic transformations, facilitating the formation of polyfunctional heterocycles.

Research indicates that 2-cyano-3-methyl-2-butenoic acid exhibits biological activities that make it of interest in pharmacological studies. Its derivatives have been investigated for potential anti-inflammatory and anti-cancer properties. The compound's ability to interact with biological targets suggests that it may play a role in drug development, particularly as a precursor for synthesizing bioactive molecules .

Several methods exist for synthesizing 2-cyano-3-methyl-2-butenoic acid:

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate starting materials like cyanoacetic acid and aldehydes or ketones.

- Michael Addition: Another method includes the Michael addition of malonic acid derivatives to acrylonitrile, followed by hydrolysis and decarboxylation processes to yield the desired product .

The applications of 2-cyano-3-methyl-2-butenoic acid span various fields:

- Organic Synthesis: It serves as an essential building block for synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing polymers and other materials due to its reactive functional groups.

Studies exploring the interactions of 2-cyano-3-methyl-2-butenoic acid with other compounds indicate its potential role as a ligand in coordination chemistry. Its ability to form complexes with metal ions may enhance its utility in catalysis and materials development. Additionally, research into its interactions with biological systems is ongoing to elucidate its pharmacological potential .

Several compounds share structural similarities with 2-cyano-3-methyl-2-butenoic acid. Here are some notable examples:

Uniqueness of 2-Cyano-3-Methyl-2-butenoic Acid

The uniqueness of 2-cyano-3-methyl-2-butenoic acid lies in its specific combination of functional groups (cyano and carboxylic acid) and its geometric configuration, which provides distinct reactivity patterns not found in similar compounds. This makes it particularly valuable in organic synthesis and medicinal chemistry applications, where such characteristics are critical for developing new therapeutic agents .

Molecular Structure and Properties

Molecular Formula and Weight

2-Cyano-3-methyl-2-butenoic acid is an organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 759-21-7 [1] [2] [3] and carries the MDL number MFCD00192788 [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-cyano-3-methylbut-2-enoic acid [1] [3], reflecting its structural composition of a four-carbon backbone containing a double bond, a carboxylic acid group, a nitrile group, and a methyl substituent.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC(C)=C(C#N)C(O)=O [2] [4], which clearly depicts the connectivity pattern of atoms within the molecule. The International Chemical Identifier Key IMCBZLGYAYZSAM-UHFFFAOYSA-N [3] [5] provides a unique identifier for this specific chemical entity in databases and computational systems.

Physical property measurements reveal that 2-Cyano-3-methyl-2-butenoic acid exists as a solid at room temperature with a melting point of 137 degrees Celsius [6] [4]. The compound exhibits a boiling point of 286.6 degrees Celsius under standard atmospheric pressure [6] [4]. The density of the compound is 1.15 grams per cubic centimeter [6] [4], indicating a relatively dense organic molecule. Additional physical characteristics include a flash point of 127.1 degrees Celsius [6] [4] and a refractive index of 1.482 [4].

Functional Groups Analysis

The molecular architecture of 2-Cyano-3-methyl-2-butenoic acid incorporates several distinct functional groups that significantly influence its chemical behavior and physical properties. The carboxylic acid group (-COOH) is positioned at the terminal carbon atom (C-1) and provides the molecule with acidic properties and hydrogen bonding capabilities [7]. This functional group is responsible for the compound's ability to form intermolecular hydrogen bonds and contributes to its relatively high melting and boiling points.

The nitrile functional group (-C≡N) is attached to the second carbon atom (C-2) and exhibits a linear molecular geometry [7]. This electron-withdrawing group significantly increases the electrophilicity of the adjacent carbon atoms and influences the overall electronic distribution within the molecule. The presence of the nitrile group also affects the compound's reactivity patterns, particularly in nucleophilic addition reactions.

A carbon-carbon double bond (C=C) is located between the second and third carbon atoms (C-2 and C-3), creating a planar geometry around this region of the molecule [8]. The alkene functionality is conjugated with the nitrile group, forming an extended π-electron system that stabilizes the molecular structure and influences the compound's electronic properties. This conjugation also enables the possibility of geometric isomerism around the double bond.

Two methyl groups (-CH₃) are attached to the third carbon atom (C-3), creating a gem-dimethyl substitution pattern [7]. These electron-donating alkyl groups provide steric hindrance around the double bond and influence the preferred molecular conformation. The presence of these methyl substituents affects both the physical properties and the reactivity of the compound.

Stereochemistry and Isomerism

The structural features of 2-Cyano-3-methyl-2-butenoic acid give rise to geometric isomerism due to the presence of the carbon-carbon double bond between C-2 and C-3. The molecule can exist in either the E-configuration or Z-configuration, depending on the relative positioning of the highest priority substituents around the double bond [9]. The E-configuration represents the arrangement where the carboxylic acid group and the gem-dimethyl group are positioned on opposite sides of the double bond, while the Z-configuration places these groups on the same side.

Theoretical calculations and experimental observations suggest that the E-configuration is thermodynamically favored for this compound [9]. This preference arises from reduced steric interactions between the bulky gem-dimethyl group and the carboxylic acid functionality when they are positioned on opposite sides of the double bond. The energy difference between the two geometric isomers influences the equilibrium distribution and affects the compound's observed properties.

The molecular conformation around the single bonds also contributes to the overall stereochemical behavior of the compound. The rotation around the C-1 to C-2 bond and the orientation of the carboxylic acid group relative to the π-system can adopt various conformations [10]. These conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the carboxylic acid hydrogen and the nitrile nitrogen atom.

The stereochemical aspects of 2-Cyano-3-methyl-2-butenoic acid are further complicated by the possibility of conformational isomerism around the carboxylic acid group. The planar arrangement of the carboxyl functionality can adopt different orientations relative to the alkene-nitrile system, leading to distinct conformational states with varying energies and properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Cyano-3-methyl-2-butenoic acid through the analysis of both proton and carbon-13 environments within the molecule. In proton Nuclear Magnetic Resonance spectroscopy, the carboxylic acid proton is expected to appear as a characteristic singlet in the downfield region between 10 and 13 parts per million [11]. This chemical shift range reflects the deshielding effect of the electronegative oxygen atoms and the potential for hydrogen bonding interactions.

The methyl protons attached to the third carbon atom are anticipated to exhibit chemical shifts in the range of 1.8 to 2.2 parts per million [12]. These protons appear as equivalent due to the rapid rotation around the carbon-carbon single bonds, resulting in a singlet signal with an integration value corresponding to six protons. The chemical shift position reflects the electron-donating nature of the methyl groups and their proximity to the electron-withdrawing alkene and nitrile functionalities.

The alkene proton environment, while not directly present in this particular compound due to the substitution pattern, would typically appear in the range of 5.5 to 6.5 parts per million for similar butenoic acid derivatives [12]. The absence of alkene protons in 2-Cyano-3-methyl-2-butenoic acid simplifies the proton Nuclear Magnetic Resonance spectrum and aids in structural confirmation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon environments within the molecule. The carboxyl carbon is expected to resonate in the characteristic downfield region between 165 and 185 parts per million [11], reflecting the significant deshielding effect of the carbonyl oxygen atoms. The nitrile carbon typically appears in the range of 115 to 130 parts per million [11], which is diagnostic for the presence of this functional group.

The alkene carbons are anticipated to exhibit chemical shifts between 120 and 140 parts per million [12], with the specific values dependent on the substitution pattern and electronic effects of the attached groups. The methyl carbons should appear in the upfield region between 20 and 30 parts per million [12], consistent with their saturated aliphatic nature. The quaternary carbon bearing the two methyl groups is expected to resonate between 35 and 45 parts per million [12].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 2-Cyano-3-methyl-2-butenoic acid through the analysis of characteristic vibrational frequencies. The carboxylic acid group exhibits two prominent absorption bands that serve as diagnostic markers for this functionality. The hydroxyl group stretching vibration appears as a broad absorption band spanning the range of 2500 to 3300 wavenumbers [11]. This broadening is characteristic of carboxylic acids and results from hydrogen bonding interactions between molecules.

The carbonyl group of the carboxylic acid produces an intense absorption band between 1710 and 1760 wavenumbers [11]. The exact position within this range depends on the molecular environment and the extent of hydrogen bonding. In the solid state or in concentrated solutions, the carbonyl frequency typically appears at the lower end of this range due to hydrogen bonding effects, while in dilute solutions or the gas phase, the frequency shifts to higher wavenumbers.

The nitrile functional group provides one of the most characteristic and easily recognizable absorption bands in the infrared spectrum. The carbon-nitrogen triple bond stretching vibration appears as an intense, sharp band near 2230 to 2250 wavenumbers [11]. This frequency range is relatively free from interference by other functional groups, making it highly diagnostic for the presence of nitrile functionality. The high frequency reflects the strong triple bond character and the significant force constant associated with this vibrational mode.

The carbon-carbon double bond stretching vibration is expected to appear in the range of 1620 to 1680 wavenumbers [13]. However, the intensity of this absorption may be reduced due to the conjugation with the nitrile group and the symmetrical substitution pattern around the double bond. The exact frequency and intensity depend on the degree of conjugation and the electronic effects of the substituents.

Additional vibrational modes associated with the methyl groups and the carbon-hydrogen stretching vibrations contribute to the complexity of the infrared spectrum. These modes typically appear in the regions of 2800 to 3000 wavenumbers for carbon-hydrogen stretching and 1350 to 1500 wavenumbers for carbon-hydrogen bending vibrations.

Mass Spectrometry Data

Mass spectrometry analysis of 2-Cyano-3-methyl-2-butenoic acid provides information about the molecular weight and fragmentation patterns that aid in structural confirmation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [14]. The intensity of this peak depends on the ionization method employed and the stability of the molecular ion under the analytical conditions.

The fragmentation pattern of 2-Cyano-3-methyl-2-butenoic acid in electron ionization mass spectrometry typically involves the loss of functional groups and the formation of stable fragment ions. Common fragmentation pathways include the loss of the carboxyl group (mass 45) to give a fragment at mass-to-charge ratio 80, and the loss of the nitrile group (mass 26) to produce a fragment at mass-to-charge ratio 99.

The presence of the gem-dimethyl substitution pattern may lead to the formation of characteristic fragment ions through alpha-cleavage processes. The loss of methyl radicals (mass 15) from the molecular ion can produce fragments at mass-to-charge ratios 110 and potentially 95 through consecutive losses. The stability and abundance of these fragments provide insight into the preferred fragmentation pathways and the structural features of the molecule.

Additional fragmentation processes may involve rearrangement reactions, particularly those leading to the formation of stable conjugated systems. The interaction between the nitrile and alkene functionalities can influence the fragmentation behavior and lead to unique rearrangement products that are characteristic of this structural type.

Computational Chemical Analysis

Molecular Orbital Calculations

Theoretical calculations using Density Functional Theory methods provide detailed insights into the electronic structure and molecular orbital characteristics of 2-Cyano-3-methyl-2-butenoic acid. The molecular geometry optimization using the B3LYP functional reveals a predominantly planar arrangement around the carbon-carbon double bond region, with tetrahedral geometry around the saturated carbon centers [15] [16]. The calculated bond lengths show typical values for the respective bond types, with the carbon-carbon double bond length of approximately 1.34 Angstroms, the carbon-nitrogen triple bond length of 1.17 Angstroms, and the carbonyl carbon-oxygen double bond length of 1.21 Angstroms [15] [16].

The highest occupied molecular orbital energy is calculated to be in the range of -6.0 to -7.0 electron volts [15], indicating the electron-donating capability of the molecule. The lowest unoccupied molecular orbital energy falls between -1.5 and -2.5 electron volts [15], reflecting the electron-accepting properties primarily associated with the nitrile and carboxyl functionalities. The energy gap between these frontier orbitals ranges from 4.0 to 5.0 electron volts [15], suggesting moderate chemical reactivity and stability.

The molecular orbital calculations reveal significant contributions from the π-system involving the carbon-carbon double bond and the nitrile group. The conjugation between these functionalities leads to delocalization of electron density and stabilization of the molecular system. The carboxylic acid group also participates in the overall electronic structure through its π-character and potential for hydrogen bonding interactions.

The electron density distribution calculated from the molecular orbitals shows increased density around the electronegative oxygen and nitrogen atoms, while the carbon atoms of the methyl groups exhibit relatively low electron density. This distribution pattern influences the reactivity patterns and the preferred sites for electrophilic and nucleophilic attack.

Electronic Structure Properties

The electronic structure properties of 2-Cyano-3-methyl-2-butenoic acid can be quantified through various quantum chemical descriptors that provide insight into the molecule's reactivity and stability. The electronegativity value, calculated as the average of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, ranges from 3.5 to 4.5 [15]. This moderate electronegativity reflects the balanced electronic character resulting from the combination of electron-donating methyl groups and electron-withdrawing nitrile and carboxyl functionalities.

The chemical hardness parameter, defined as half the energy gap between the frontier orbitals, falls in the range of 2.0 to 2.5 [15]. This value indicates moderate resistance to charge transfer and suggests that the molecule exhibits neither extremely soft nor extremely hard chemical behavior. The chemical softness, as the reciprocal of hardness, provides complementary information about the molecule's polarizability and reactivity toward electrophilic and nucleophilic species.

The electrophilicity index, calculated from the electronegativity and hardness values, ranges from 3.0 to 4.0 [15]. This parameter quantifies the molecule's tendency to accept electron density from nucleophilic species and indicates moderate electrophilic character. The electrophilicity is primarily concentrated around the nitrile carbon and the carbonyl carbon, making these sites favorable for nucleophilic attack.

The dipole moment of 2-Cyano-3-methyl-2-butenoic acid is calculated to be between 2.5 and 3.5 Debye units [15], reflecting the polar nature of the molecule due to the presence of multiple electronegative atoms and the asymmetric charge distribution. This dipole moment influences the intermolecular interactions and affects properties such as solubility and boiling point.

Conformational Analysis

Conformational analysis of 2-Cyano-3-methyl-2-butenoic acid reveals multiple stable conformational states that result from rotation around single bonds and the relative orientation of functional groups. The most significant conformational variations occur around the carbon-carbon single bond connecting the carboxylic acid group to the alkene system. Different rotational orientations of the carboxyl group relative to the π-system lead to distinct conformational isomers with varying energies and properties [10].

The preferred conformation places the carboxylic acid hydrogen in a position that minimizes steric interactions with the gem-dimethyl groups while potentially allowing for intramolecular hydrogen bonding with the nitrile nitrogen atom. This conformational preference influences the overall molecular shape and affects the intermolecular interactions in the solid state and in solution.

The energy barriers for rotation around the single bonds are generally low, allowing for rapid interconversion between conformational states at room temperature. However, the relative populations of different conformers depend on their energy differences and entropy factors. Computational studies suggest that certain conformations are favored due to reduced steric strain and favorable electronic interactions.

The gem-dimethyl substitution pattern introduces additional conformational considerations due to the steric bulk of these groups. The orientation of the methyl groups affects the accessibility of the double bond and influences the molecule's reactivity patterns. The preferred conformations minimize steric clashes between the methyl groups and other parts of the molecule while maintaining optimal orbital overlap in the conjugated system.

Phase Behavior

Melting and Boiling Points

2-Cyano-3-methyl-2-butenoic acid exhibits well-defined phase transition temperatures that are characteristic of organic compounds containing both cyano and carboxylic acid functional groups. The compound demonstrates a melting point of 137°C [1], which is consistent with the presence of intermolecular hydrogen bonding between carboxylic acid groups and the polar nature of the cyano functionality. This relatively high melting point indicates strong intermolecular forces in the solid state.

The boiling point of 2-Cyano-3-methyl-2-butenoic acid is 286.6°C at 760 mmHg [1], demonstrating significant thermal stability under standard atmospheric conditions. This elevated boiling point reflects the compound's molecular weight of 125.13 g/mol [1] [2] and the presence of polar functional groups that contribute to intermolecular attractions. The flash point occurs at 127.1°C [1], providing important safety information for handling and storage procedures.

Crystalline Structure

The crystalline structure of 2-Cyano-3-methyl-2-butenoic acid has not been extensively characterized in the available literature. The compound appears as a white to yellow solid [3] [4] at room temperature, suggesting a well-ordered crystalline arrangement. The molecular formula C₆H₇NO₂ [1] [2] indicates a relatively compact structure with potential for π-π interactions between the conjugated double bond system and hydrogen bonding networks formed by the carboxylic acid groups.

Solubility Characteristics

Solubility in Aqueous Media

The aqueous solubility of 2-Cyano-3-methyl-2-butenoic acid is characterized as sparingly soluble with a measured solubility of 15 g/L at 25°C [1] [5]. This moderate water solubility is attributed to the carboxylic acid functional group's ability to form hydrogen bonds with water molecules, despite the presence of the hydrophobic methyl groups and the cyano substituent. The compound's predicted pKa value of 2.26 ± 0.44 [5] [6] indicates it behaves as a weak acid in aqueous solution, with the ionization state significantly affecting its solubility characteristics.

Organic Solvent Compatibility

2-Cyano-3-methyl-2-butenoic acid demonstrates good solubility in organic solvents, particularly those with polar characteristics [7] [8]. The compound is readily soluble in ethanol and ether [7], making it compatible with a wide range of organic synthetic procedures. This solubility profile is consistent with the compound's LogP value of 0.82-0.93 [1] [6], indicating moderate lipophilicity balanced by the polar functional groups. The good solubility in polar solvents facilitates its use in various chemical transformations and analytical procedures.

Thermodynamic Properties

Enthalpy and Entropy Values

Specific enthalpy and entropy values for 2-Cyano-3-methyl-2-butenoic acid have not been extensively reported in the literature. The compound's thermodynamic properties would be expected to reflect contributions from the cyano group, the carboxylic acid functionality, and the conjugated double bond system. The exact mass of 125.047678 Da [2] provides a precise molecular mass for thermodynamic calculations.

Phase Transitions

The primary phase transition occurs at the melting point of 137°C [1], representing the solid-to-liquid transition. The compound maintains its chemical integrity through this phase change, with the boiling point at 286.6°C at 760 mmHg [1] representing the liquid-to-gas transition. The significant temperature range between melting and boiling points (approximately 150°C) indicates a stable liquid phase over a considerable temperature range.